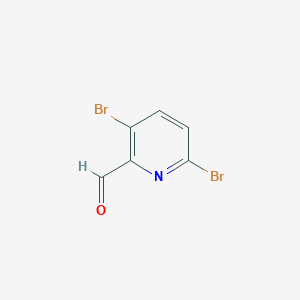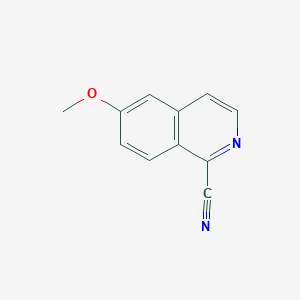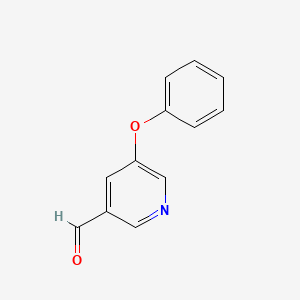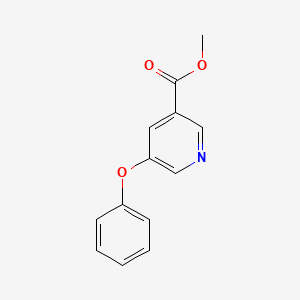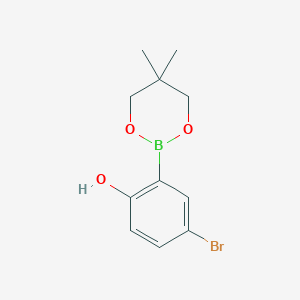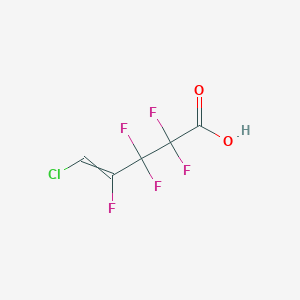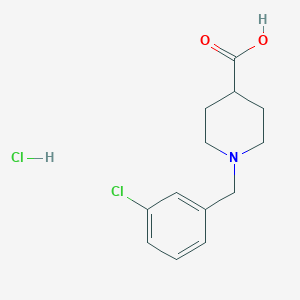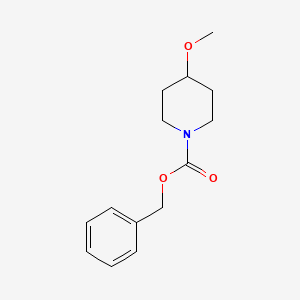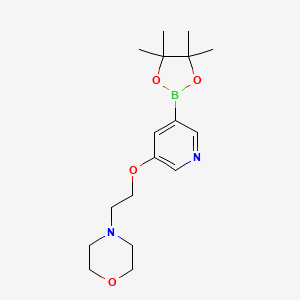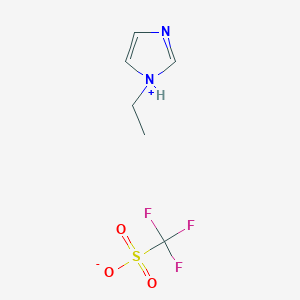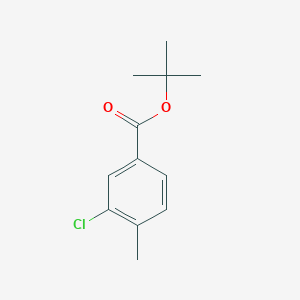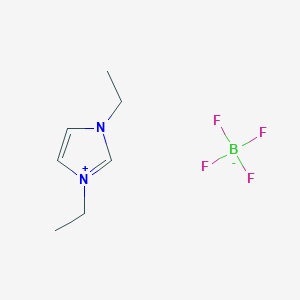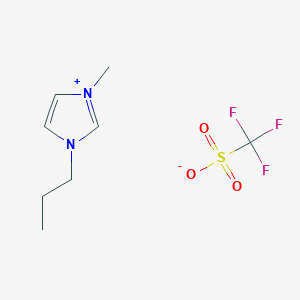
1-Propyl-3-methylimidazolium trifluoromethansulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-3-methylimidazolium trifluoromethansulfonate is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents
Mecanismo De Acción
1-Propyl-3-methylimidazolium trifluoromethansulfonate, also known as this compound; 99%, is a type of ionic liquid . Here is a detailed analysis of its mechanism of action:
Mode of Action
This compound acts as a solvent in various chemical reactions . It can enhance the reaction rate and yield in organic synthesis processes .
Biochemical Pathways
It can influence these pathways by altering the solubility and reactivity of other molecules .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a solvent, it can facilitate reactions and enhance their efficiency .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable under normal temperature and pressure but can decompose under high temperatures . Its solubility can also be affected by the presence of water and other solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propyl-3-methylimidazolium trifluoromethansulfonate is typically synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromopropane to form 1-propyl-3-methylimidazole. In the second step, the resulting 1-propyl-3-methylimidazole is reacted with trifluoromethanesulfonic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-3-methylimidazolium trifluoromethansulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Complex Formation: It forms complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides and alkoxides. Typical conditions involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane.
Complex Formation: Metal salts such as palladium chloride or copper sulfate are used under mild conditions to form stable complexes.
Major Products:
Substitution Reactions: The major products are typically substituted imidazolium salts.
Complex Formation: The major products are metal-imidazolium complexes, which have applications in catalysis and material science.
Aplicaciones Científicas De Investigación
1-Propyl-3-methylimidazolium trifluoromethansulfonate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: It is explored for its potential in enzyme stabilization and as a medium for biocatalysis.
Medicine: Research is ongoing into its use as a drug delivery medium due to its ability to dissolve a wide range of pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including ionic liquid-based polymers and electrolytes for batteries.
Comparación Con Compuestos Similares
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Propyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison: 1-Propyl-3-methylimidazolium trifluoromethansulfonate is unique due to its specific combination of thermal stability, solubility, and low volatility. Compared to 1-Butyl-3-methylimidazolium trifluoromethanesulfonate, it has a shorter alkyl chain, which can influence its solubility and reactivity. Compared to 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate, it has a longer alkyl chain, which can affect its physical properties and applications .
Propiedades
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.CHF3O3S/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)8(5,6)7/h5-7H,3-4H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTIYZHFRPXBGP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
